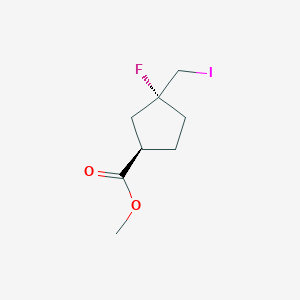

Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclopentane derivatives is a topic of interest in several papers. For instance, the preparation of methyl cyclopentane carboxylates through kinetic resolution is described, which could be relevant to the synthesis of the compound . Additionally, the synthesis of related compounds through methods such as direct fluorination , aromatization of cyclohexenone derivatives , and conjugate addition of homochiral lithium amides are discussed. These methods could potentially be adapted for the synthesis of "Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate."

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is analyzed using various techniques such as NMR and X-ray diffraction . The geometrical parameters obtained from these studies can provide insights into the three-dimensional structure of the compound, which is crucial for understanding its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of cyclopentane derivatives is explored in several papers. For example, the use of cyclopentane-1,3-dione as an isostere for the carboxylic acid functional group is discussed, which could be relevant for understanding the reactivity of the carboxylate group in the compound of interest . Additionally, the free radical hydrostannation of methyl cyclohexene-1-carboxylate is described, which could provide insights into the reactivity of the iodo group in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives, such as acidity, lipophilicity, and strain introduced by substitution, are discussed in the context of their potential use in drug design . The analysis of hyperpolarizability and nonlinear optical properties of related compounds could also be relevant for understanding the electronic properties of "Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate."

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization of Organotin(IV) Complexes

Organotin(IV) complexes, synthesized using amino acetate functionalized Schiff bases, have shown significant anticancer activity in vitro against a range of human tumor cell lines. These complexes are characterized using various spectroscopic techniques, revealing their polymeric chain structures and coordination modes. This research demonstrates the potential of organotin(IV) compounds in developing new anticancer drugs (Basu Baul et al., 2009).

Cyclopentane Derivatives and Their Synthesis

The synthesis of cyclopentane derivatives, including the creation of novel optically active adamantane compounds, highlights the versatility of these structures in generating new compounds with potential biological activity. These efforts demonstrate the synthetic pathways to access varied cyclopentane derivatives and their subsequent transformation into biologically active molecules (Aoyama & Hara, 2013).

Functionalization Using Hypervalent Iodine Reagents

Research into the functionalization of fused cyclopentane derivatives using hypervalent iodine reagents opens up pathways for the modification of these compounds, potentially leading to new applications in material science or medicinal chemistry (Moriarty et al., 1998).

Aminocarbonylation Reactions with Amino Acid Esters

The utilization of amino acid methyl esters in palladium-catalyzed aminocarbonylation reactions showcases a method for the synthesis of carboxamides from iodobenzene and iodoalkenes. This process highlights the potential for creating complex molecules from simpler precursors, applicable in the synthesis of pharmaceuticals and other biologically active compounds (Müller et al., 2005).

Crystallization Polymorphism in Copolymers

Research on butene-1/1,5-hexadiene copolymers introduces structural units of five-carbon rings into the main chain, affecting crystallization polymorphism and demonstrating a memory effect in copolymers. This study provides insights into the material properties influenced by cyclopentane derivatives, relevant to polymer science and engineering (He et al., 2016).

Propiedades

IUPAC Name |

methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FIO2/c1-12-7(11)6-2-3-8(9,4-6)5-10/h6H,2-5H2,1H3/t6-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEYEHAJAGBKHR-HTRCEHHLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)(CI)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@](C1)(CI)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

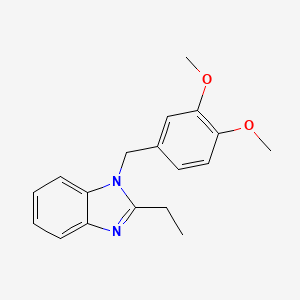

![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)

![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)

![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)

![Ethyl 4-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2553457.png)

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2553460.png)

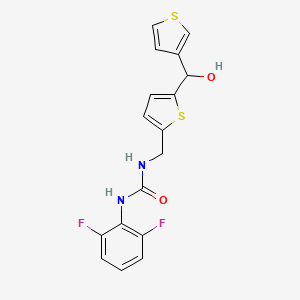

![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)

![N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2553466.png)